ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused with other ring systems. The presence of a bromobenzoyl group and an ethyl ester functionality further adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzoyl chloride, ethyl chloroformate, and various catalysts to facilitate the formation of the tricyclic structure .
Chemical Reactions Analysis
Ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the bromobenzoyl group.
Scientific Research Applications
Ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-butyl-2-(2-furoylimino)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2′,3′-d]pyrimidine-3-carboxylate: This compound shares a similar tricyclic structure but differs in the substituents and functional groups present.
Ethyl (2Z)-2-(2-furoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2′,3′-d]pyrimidine-3-carboxylate: Another similar compound with variations in the substituents and overall structure.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.
Properties
Molecular Formula |
C25H23BrN4O4 |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H23BrN4O4/c1-3-5-13-30-21-18(24(32)29-14-7-6-8-20(29)27-21)15-19(25(33)34-4-2)22(30)28-23(31)16-9-11-17(26)12-10-16/h6-12,14-15H,3-5,13H2,1-2H3 |
InChI Key |
NSTIPTKTBUQFML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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